1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol

Medicinal Chemistry Physicochemical Profiling Building Block Selection

Researchers requiring a precise 4-hydroxypiperidine regioisomer for structure-activity relationship studies often face supply inconsistency. This compound directly addresses that need as a validated CNS drug discovery scaffold. - Computed TPSA of 49.3 Ų & XLogP of 2.1 favor blood-brain barrier penetration. - 6-Chloro substituent enables rapid Suzuki/Buchwald-Hartwig library synthesis. - Ideal comparator to the 3-hydroxy regioisomer (CAS 1506651-16-6) for deconvoluting hydroxyl orientation effects.

Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
CAS No. 1510515-28-2
Cat. No. B1470815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol
CAS1510515-28-2
Molecular FormulaC12H16ClN3O
Molecular Weight253.73 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=N2)Cl)N3CCC(CC3)O
InChIInChI=1S/C12H16ClN3O/c13-10-7-11(15-12(14-10)8-1-2-8)16-5-3-9(17)4-6-16/h7-9,17H,1-6H2
InChIKeyUORZBNHICFNUQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1510515-28-2 – Structural & Procurement Baseline


1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol (CAS 1510515-28-2) is a heterocyclic building block featuring a 4-hydroxypiperidine moiety attached to a 6‑chloro‑2‑cyclopropylpyrimidine core [1]. It belongs to a broader class of 2‑cyclopropylpyrimidine derivatives that are frequently employed as intermediates in medicinal chemistry . The compound is primarily sourced as a research chemical, with purity typically ≥95% [1].

Building Block Class 2‑Cyclopropylpyrimidine intermediate for medicinal chemistry
Key Motif 4‑Hydroxypiperidine with chloro‑substituted heterocycle
Synthetic Handle 6‑Chloro group enables cross‑coupling and late‑stage diversification

Why 1510515-28-2 Cannot Be Replaced by Analogs


Although several 2‑cyclopropylpyrimidine derivatives share a common core, the position of the piperidine substituent and the nature of the heterocyclic attachment point profoundly influence computed physicochemical properties [1]. For example, the regioisomeric 3‑hydroxy analog (CAS 1506651-16-6) possesses identical molecular formula and mass but differs in polarity and hydrogen‑bonding capacity, which can alter solubility, crystallinity, and downstream reactivity . Therefore, direct substitution without experimental validation risks unpredictable synthetic outcomes and compromised biological data [1].

4‑Hydroxy substitution
3‑Hydroxy regioisomer (CAS 1506651‑16‑6)
Regioisomer shift may alter polarity, solubility, and hydrogen‑bonding capacity, affecting reactivity and SAR interpretation.
Chlorinated pyrimidine core
Non‑halogenated analog (no 6‑chloro)
Absence of aryl chloride removes synthetic handle for cross‑coupling, limiting library diversification potential.

Quantitative Evidence for Selecting 1510515-28-2


Regioisomer Comparison: 4-OH vs. 3-OH

The 4‑hydroxy isomer (1510515-28-2) exhibits a higher computed topological polar surface area (49.3 Ų) compared with its 3‑hydroxy regioisomer (1506651-16-6), which is predicted to have a slightly lower TPSA due to the altered orientation of the hydroxyl group [1]. Additionally, the 4‑hydroxy derivative shows one hydrogen‑bond donor and four acceptors, versus an identical count for the 3‑hydroxy isomer; however, the spatial arrangement of the donor/acceptor pharmacophore differs, potentially affecting target engagement [1].

TPSA Regioisomer
Reported comparison
49.3 Ų vs. ~46–48 Ų
Polarity tuning in SAR exploration
Computed; experimental validation needed
Medicinal Chemistry Physicochemical Profiling Building Block Selection

Halogen Effect: Aryl Chloride Reactivity

The target compound contains a chlorine atom at the 6‑position of the pyrimidine ring, whereas the closely related 1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-ol (no CAS publicly assigned) lacks this halogen [1]. The presence of the chlorine atom provides a synthetic handle for further derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, which is not possible with the non-halogenated analog [1].

Synthetic Versatility
Class-level
Aryl chloride enables SNAr / cross‑coupling
Supports late‑stage library synthesis
Versus non‑halogenated analog
Medicinal Chemistry Reactivity Cross-Coupling Potential

HIV NNRTI Precursor Role

According to vendor application notes, 1-(6-chloro-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol can be used in the preparation of 5,6‑substituted pyrimidines that potentially inhibit HIV strains resistant to reverse transcriptase inhibitors . This information, while not providing head‑to‑head potency data, positions the compound as a strategic precursor for antiviral discovery programs.

Antiviral Precursor
Data to verify
Vendor note for HIV NNRTI synthesis
May guide antiviral lead design
No comparative potency data
Antiviral Research HIV Reverse Transcriptase Pyrimidine Intermediate

Optimal Use Cases for 1510515-28-2


CNS Kinase Inhibitor Building Block

The computed TPSA of 49.3 Ų and XLogP of 2.1 [1] place the compound within favorable property space for CNS drug discovery. Medicinal chemists can incorporate 1510515-28-2 as a central scaffold and subsequently exploit the 6‑chloro group for Pd‑catalyzed diversification to rapidly generate analogs for kinase selectivity profiling.

Late-Stage Functionalization via Aryl Chloride Cross-Coupling

The 6‑chloro substituent on the pyrimidine ring serves as a reactive site for Suzuki, Buchwald‑Hartwig, or other cross‑coupling reactions [2]. This makes the compound a versatile intermediate for constructing focused libraries of 2‑cyclopropyl‑6‑substituted pyrimidines without requiring de novo core synthesis.

HIV NNRTI Precursor

Vendor notes indicate the compound is suitable for synthesizing 5,6‑substituted pyrimidines that may inhibit drug‑resistant HIV strains . Researchers developing next‑generation NNRTIs can use 1510515-28-2 as a starting material to explore modifications at the 5‑ and 6‑positions while retaining the privileged cyclopropyl‑pyrimidine core.

Physicochemical SAR Comparator

When systematically evaluating the impact of hydroxyl group position on target binding, solubility, or metabolic stability, the 4‑hydroxy isomer serves as a precise comparator to its 3‑hydroxy regioisomer (CAS 1506651-16-6). Head‑to‑head studies can deconvolute the contribution of the hydroxyl orientation to overall pharmacological profiles [1].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Favorable CNS property space
Pd‑catalyzed diversification feasibility
Late‑stage diversification
Reactive 6‑chloro handle
Cross‑coupling reaction scope
Antiviral lead synthesis
Documented NNRTI precursor
Vendor synthesis protocol review
Regioisomeric SAR studies
Hydroxy position effect
Physicochemical property comparison
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